

A Technical Guide to (R)-2-Amino-4bromobutanoic Acid

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Compound of Interest

Compound Name: (R)-2-Amino-4-bromobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive bromine substituent and a versatile amino acid scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This technical guide provides an in-depth overview of (R)-2-Amino-4-bromobutanoic acid, including its chemical identity, physical properties, synthesis, analytical methods for enantiomeric purity determination, and its applications, particularly in the context of peptide synthesis and as a precursor to important biological molecules.

Chemical Identity and Properties

(R)-2-Amino-4-bromobutanoic acid is most commonly handled and commercially available as its hydrobromide salt to improve stability and ease of handling.

Table 1: Chemical Identifiers for 2-Amino-4-bromobutanoic Acid and Its Stereoisomers



Compound Name	CAS Number	PubChem CID
(R)-2-Amino-4-bromobutanoic acid Hydrobromide	177472-34-3	71308127
(R)-2-Amino-4-bromobutanoic acid	Not explicitly assigned	1512650
(S)-2-Amino-4-bromobutanoic acid Hydrobromide	15159-65-6	2733672
2-Amino-4-bromobutanoic acid (Racemic)	10364-50-8	4674578
2-Amino-4-bromobutanoic acid Hydrobromide (Racemic)	76338-90-4	13877992

Table 2: Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid Hydrobromide

Property	Value
Molecular Formula	C4H9Br2NO2
Molecular Weight	262.93 g/mol [1]
Appearance	White to off-white crystalline powder
Melting Point	189 °C (decomposes)
Optical Activity	$[\alpha]20/D$ +16° (c = 1 in methanol) for the (S)-enantiomer

Synthesis of (R)-2-Amino-4-bromobutanoic Acid Hydrobromide

The synthesis of enantiomerically pure **(R)-2-Amino-4-bromobutanoic acid** hydrobromide can be achieved through various strategies, often starting from a chiral precursor. A common approach involves the ring-opening of a suitable lactone or the modification of a readily available chiral amino acid.



Experimental Protocol: Synthesis from (R)-2-Aminobutyrolactone Hydrobromide

This method involves the acid-mediated ring-opening of (R)-2-aminobutyrolactone hydrobromide with hydrogen bromide.

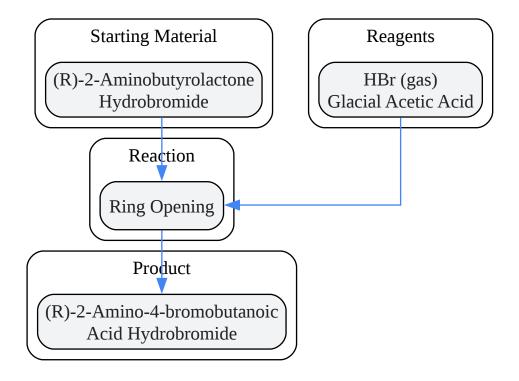
Materials:

- (R)-2-Aminobutyrolactone hydrobromide
- Glacial acetic acid
- Hydrogen bromide gas
- Anhydrous diethyl ether

Procedure:

- Suspend (R)-2-aminobutyrolactone hydrobromide (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a gas inlet, a magnetic stirrer, and a drying tube.
- Bubble hydrogen bromide gas vigorously through the suspension at ambient temperature with stirring.
- Continue the HBr bubbling for approximately 3-4 hours, by which time the starting material should have completely dissolved.
- Stir the resulting solution at ambient temperature overnight.
- Concentrate the reaction mixture to dryness under reduced pressure to yield the crude (R)-2-Amino-4-bromobutanoic acid hydrobromide.
- Triturate the crude product with anhydrous diethyl ether to afford the purified product as a white solid.
- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.





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Figure 1. Synthetic workflow for the preparation of **(R)-2-Amino-4-bromobutanoic acid** hydrobromide.

Chiral Analysis

Ensuring the enantiomeric purity of **(R)-2-Amino-4-bromobutanoic acid** is critical for its application in pharmaceuticals and other stereospecific syntheses. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general method for the separation of the enantiomers of 2-Amino-4-bromobutanoic acid. Method optimization is often necessary for baseline separation.

Instrumentation and Columns:

HPLC system with a UV detector



 Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are recommended.[2]

Mobile Phase:

- A typical mobile phase for polysaccharide-based columns under normal phase conditions consists of a mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
- For macrocyclic glycopeptide-based columns, a variety of mobile phase systems can be employed, including reversed-phase, polar organic, and polar ionic modes.[3]

Procedure:

- Prepare a standard solution of the racemic 2-Amino-4-bromobutanoic acid hydrobromide and a sample solution of the (R)-enantiomer in the mobile phase or a compatible solvent.
- Set the flow rate (typically 0.5-1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).
- Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
- Inject the sample solution of the (R)-enantiomer to determine its enantiomeric excess (% ee).
- The enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee =
 [|Area(R) Area(S)| / (Area(R) + Area(S))] x 100.

Table 3: Illustrative Chiral HPLC Separation Parameters



Parameter	Value
Column	Chiralcel® OD-H (250 x 4.6 mm, 5 μm)
Mobile Phase	n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate	1.0 mL/min
Temperature	25 °C
Detection	UV at 210 nm
Retention Time (S)-enantiomer	~8.5 min (illustrative)
Retention Time (R)-enantiomer	~9.5 min (illustrative)[3]
Resolution (Rs)	> 2.0[3]

Applications in Drug Development and Research

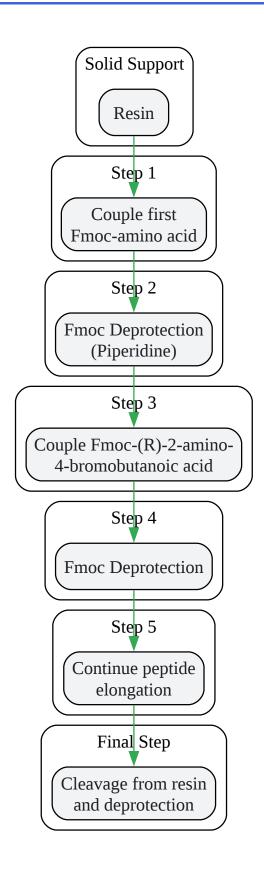
(R)-2-Amino-4-bromobutanoic acid and its enantiomer are valuable intermediates in the synthesis of various pharmaceutical agents and research compounds.

Peptide Synthesis

Non-proteinogenic amino acids like **(R)-2-Amino-4-bromobutanoic acid** are incorporated into peptides to introduce conformational constraints, enhance biological activity, and improve metabolic stability. The bromo-functionalized side chain can also serve as a handle for further chemical modifications post-synthesis.

The incorporation of **(R)-2-Amino-4-bromobutanoic acid** into a peptide sequence typically follows standard solid-phase peptide synthesis (SPPS) protocols using either Fmoc or Boc protection strategies.





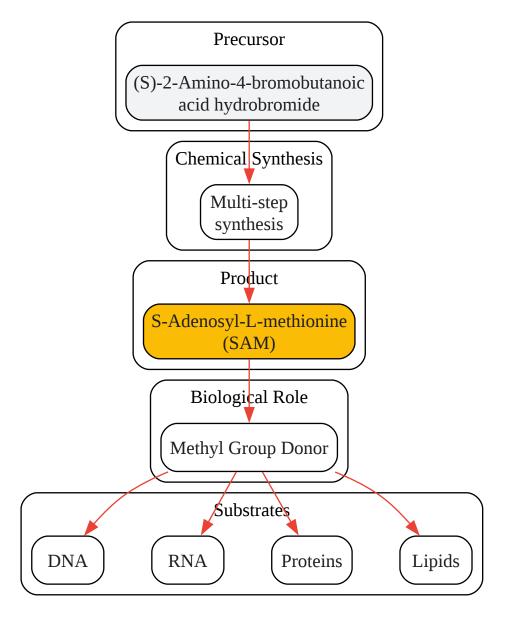
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Figure 2. General workflow for the incorporation of **(R)-2-Amino-4-bromobutanoic acid** into a peptide using solid-phase peptide synthesis.

Precursor to S-Adenosyl-L-methionine (SAM) Analogs

The (S)-enantiomer, (S)-2-Amino-4-bromobutanoic acid, is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[4] SAM is a universal methyl group donor in numerous biological pathways, playing a critical role in the regulation of gene expression, protein function, and metabolism. The synthesis of SAM analogs allows for the study of methyltransferase enzymes and the development of potential therapeutic agents that modulate their activity.





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Figure 3. The role of (S)-2-Amino-4-bromobutanoic acid as a precursor to S-Adenosyl-L-methionine and its central role in biological methylation.

Conclusion

(R)-2-Amino-4-bromobutanoic acid is a valuable and versatile chiral building block for chemical synthesis and drug discovery. Its straightforward preparation and the ability to precisely determine its enantiomeric purity make it a reliable component in the construction of complex molecules. The presence of the bromo substituent provides a reactive handle for further functionalization, enabling the creation of diverse molecular libraries for screening and optimization in drug development programs. Its application in modifying peptides and as a precursor to biologically significant molecules underscores its importance for researchers and scientists in the field.

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